molecular formula C9H6N2OS B12859489 3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile

3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B12859489
M. Wt: 190.22 g/mol
InChI Key: ASVRSVNBUFWMHF-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . Additionally, the compound’s structural similarity to purines allows it to interact with nucleic acids, potentially disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C9H6N2OS/c1-6-5-13-9-7(4-10)2-3-8(12)11(6)9/h2-3,5H,1H3

InChI Key

ASVRSVNBUFWMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=CC(=O)N12)C#N

Origin of Product

United States

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